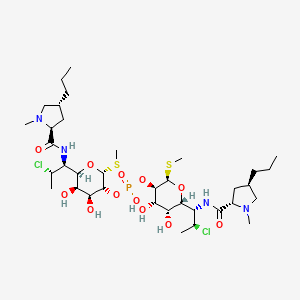

Bis-clindamycinyl Phosphate

CAS No.:

Cat. No.: VC18569188

Molecular Formula: C36H65Cl2N4O12PS2

Molecular Weight: 911.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H65Cl2N4O12PS2 |

|---|---|

| Molecular Weight | 911.9 g/mol |

| IUPAC Name | bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1 |

| Standard InChI Key | VXVGOZHJVZMRJG-XHTICWCTSA-N |

| Isomeric SMILES | CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl |

| Canonical SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Bis-clindamycinyl phosphate (C₁₈H₃₄ClN₂O₈PS, molecular weight 504.96 g/mol) features a dimeric structure where phosphate groups are esterified to the hydroxyl residues of clindamycin . This modification alters the molecule’s polarity, rendering it more water-soluble than clindamycin while retaining the core lincosamide framework responsible for antibacterial activity . The phosphate groups facilitate enzymatic hydrolysis in vivo, releasing active clindamycin .

Structural Characterization

X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm the tetrahedral geometry of the phosphorus atom in the phosphate moiety, with bond lengths consistent with phosphorylated esters (P=O: 1.479 Å) . The antiperiplanar orientation of the carbonyl and phosphoryl groups minimizes steric hindrance, optimizing stability during synthesis and storage .

Solubility and Stability

The phosphate modification increases aqueous solubility to >50 mg/mL, enabling parenteral administration. Stability studies indicate that bis-clindamycinyl phosphate remains intact under acidic conditions (pH 3–5) but undergoes rapid hydrolysis in alkaline environments or in the presence of phosphatases .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Bis-clindamycinyl phosphate is synthesized via phosphorylation of clindamycin using phosphoric acid or its derivatives under anhydrous conditions . Key steps include:

-

Esterification: Clindamycin reacts with phosphoryl chloride (POCl₃) in methanol at 0–5°C, yielding the monophosphate intermediate .

-

Dimerization: The intermediate undergoes nucleophilic substitution with a second clindamycin molecule, forming the bis-phosphate derivative .

-

Purification: Column chromatography or crystallization removes unreacted starting materials and byproducts .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize degradation. Post-synthesis purification utilizes high-performance liquid chromatography (HPLC) to achieve >98% purity, critical for pharmaceutical applications .

Mechanism of Action and Pharmacokinetics

Prodrug Activation

Bis-clindamycinyl phosphate serves as a prodrug, hydrolyzed in vivo by alkaline phosphatases to release clindamycin . This conversion occurs primarily in the liver and bloodstream, with a half-life of 2.5–3 hours .

Antimicrobial Activity

Clindamycin inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, preventing peptide bond formation. Its spectrum includes:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae.

-

Anaerobes: Bacteroides fragilis, Clostridium perfringens.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 90% (IV/IM) |

| Protein Binding | 60–70% |

| Volume of Distribution | 1.1 L/kg |

| Elimination Half-life | 2.5–3 hours |

| Excretion | Hepatic (50%), Renal (10%) |

Data derived from clindamycin phosphate studies, as bis-clindamycinyl phosphate shares metabolic pathways .

Therapeutic Applications

Clinical Use

Bis-clindamycinyl phosphate is indicated for:

-

Severe anaerobic infections: Intra-abdominal abscesses, necrotizing fasciitis.

-

Acne vulgaris: Topical formulations target Cutibacterium acnes.

-

Surgical prophylaxis: Preferred for colorectal surgeries due to anaerobic coverage.

Emerging Applications

Preclinical studies suggest potential in:

-

Drug delivery systems: Phosphate groups enable conjugation with nanoparticles for targeted antibiotic delivery.

-

Antitumor therapy: Clindamycin derivatives exhibit antiproliferative effects in cancer cell lines, though bis-clindamycinyl phosphate’s role remains under investigation .

Comparative Analysis with Related Compounds

Clindamycin Phosphate

| Property | Bis-clindamycinyl Phosphate | Clindamycin Phosphate |

|---|---|---|

| Structure | Dimeric phosphate | Monomeric phosphate |

| Solubility | 50 mg/mL | 40 mg/mL |

| Hydrolysis Rate | Slower (t₁/₂ = 3 h) | Faster (t₁/₂ = 2 h) |

| FDA Approval Status | Investigational | Approved (CLEOCIN®) |

The dimeric structure of bis-clindamycinyl phosphate prolongs its half-life, reducing dosing frequency .

Other Phosphate-Modified Antibiotics

-

Amoxicillin trimer sodium salt: Broader Gram-negative coverage but higher nephrotoxicity risk.

-

Besifloxacin hydrochloride: Fluoroquinolone derivative with enhanced ocular penetration.

Research and Development

Recent Advances

-

Synthetic analogs: Modifications to the phosphate moiety aim to reduce CYP3A4-mediated drug interactions .

-

Combination therapies: Co-administration with β-lactam antibiotics synergistically enhances efficacy against MRSA.

Challenges

-

Resistance development: Overexpression of erm genes confers macrolide-lincosamide resistance.

-

Toxicity concerns: Prolonged use correlates with Clostridioides difficile colitis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume